

5-Methylindan: An In-Depth Technical Guide to its Natural Occurrence and Sources

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Compound of Interest

Compound Name: 5-Methylindan

Cat. No.: B054010

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Introduction

5-Methylindan (CAS No. 874-35-1), a bicyclic aromatic hydrocarbon, has garnered interest within the scientific community for its potential applications in various fields. Understanding its natural origins is crucial for exploring its biosynthesis, potential ecological roles, and as a basis for synthetic production strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and sources of **5-Methylindan**, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Natural Occurrence of 5-Methylindan

The presence of **5-Methylindan** in the natural world appears to be limited and is primarily documented in the essential oil of a specific plant species. While initial reports also suggested its presence in strawberry fruit, a thorough review of extensive modern literature on strawberry volatiles does not substantiate this claim.

Essential Oil of *Ducrosia ismaelis*

The most notable natural source of **5-Methylindan** is the essential oil derived from *Ducrosia ismaelis*, a plant belonging to the Apiaceae family. However, there is conflicting information in the scientific literature regarding its abundance.

An earlier study identified **5-Methylindan** as a major constituent of the essential oil of *Ducrosia ismaelis*[1][2]. In contrast, a more recent and detailed analysis of the essential oil composition of *Ducrosia ismaelis* using gas chromatography-mass spectrometry (GC-MS) did not report the presence of **5-Methylindan** among the fifty characterized compounds[3]. This discrepancy could be attributed to variations in plant chemotypes, geographical location, harvesting time, or differences in the analytical methodologies employed.

Strawberry (*Fragaria x ananassa*)

Initial indications from some databases suggested the presence of **5-Methylindan** in strawberry fruit. However, numerous in-depth studies on the volatile organic compounds (VOCs) of various strawberry cultivars using sensitive analytical techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS have not identified **5-Methylindan**[4][5][6][7][8][9][10]. This suggests that if **5-Methylindan** is present in strawberries, it is likely at trace levels below the detection limits of the commonly used analytical methods.

Quantitative Data on 5-Methylindan in Natural Sources

To date, there is a significant lack of quantitative data regarding the concentration of **5-Methylindan** in its confirmed natural source. The conflicting reports for *Ducrosia ismaelis* highlight the need for further research to quantify its presence.

Natural Source	Compound	Method of Analysis	Reported Concentration	Reference
Ducrosia ismaelisessential oil	5-Methylindan	TLC, IR, PMR, GLC/Mass Spectrometry	Reported as a "major constituent" (no quantitative value provided)	[1][2]
Ducrosia ismaelisessential oil	5-Methylindan	Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)	Not detected among 50 characterized compounds	[3]
Strawberry (Fragaria x ananassa)	5-Methylindan	Headspace GC-MS, Purge-and-Trap GC-MS, HS-SPME-GC-MS	Not detected in multiple studies	[4][5][6][7][8][9][10]

Other Naturally Occurring Indane Derivatives

While the natural occurrence of **5-Methylindan** is sparse, other indane derivatives have been isolated from various plant sources. These findings suggest that the indane scaffold is part of the biosynthetic capabilities of certain plant families. For instance, novel indane derivatives have been isolated from the roots of *Anisodus tanguticus*[4]. The presence of these related structures indicates that biosynthetic pathways for forming the indane ring system exist in nature.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are the experimental protocols from the key studies on the analysis of essential oils from *Ducrosia ismaelis*.

Protocol 1: Analysis of *Ducrosia ismaelis* Essential Oil (Mothana et al., 2020)

This recent study provides a detailed GC-MS analysis but did not detect **5-Methylindan**.

- Plant Material and Essential Oil Extraction: The aerial parts of *Ducrosia ismaelis* were collected from Saudi Arabia. The air-dried plant material was subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus to extract the essential oil.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Instrument: Agilent Technologies 6890 N GC system coupled with an Agilent 5975 inert XL Mass Selective Detector.
 - Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow of 1.1 mL/min.
 - Oven Temperature Program: The oven temperature was held at 60°C for 10 minutes, then programmed to 220°C at a rate of 4°C/min and held for 10 minutes, and finally programmed to 240°C at 1°C/min.
 - Mass Spectrometry: Electron impact (EI) mode at 70 eV, with a scan range of 35-450 m/z.
- Compound Identification: The components of the essential oil were identified by comparing their mass spectra and retention indices with those of reference compounds and databases (Adams, Mass Finder, Wiley GC/MS, and an in-house library).

Protocol 2: Analysis of Strawberry Volatiles (General Methodology)

The following represents a typical protocol for the analysis of volatile compounds in strawberries, which has not led to the identification of **5-Methylindan**.

- Sample Preparation: Fresh strawberries are washed, hulled, and homogenized. A known weight of the homogenate is placed in a headspace vial.

- Headspace Solid-Phase Microextraction (HS-SPME):
 - Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.
 - Extraction: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Desorption: The SPME fiber is inserted into the heated injection port of the GC for thermal desorption of the analytes.
 - Column: A polar capillary column (e.g., DB-WAX or HP-INNOWAX) is often used for the separation of volatile compounds.
 - Carrier Gas and Temperature Program: Helium is typically used as the carrier gas with a programmed temperature gradient to separate the compounds based on their boiling points and polarity.
 - Detection: Mass spectrometry is used for the identification of the separated compounds by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

Biosynthesis of Indane Derivatives

The specific biosynthetic pathway for **5-Methylindan** in plants has not been elucidated. However, a plausible pathway can be hypothesized based on the known biosynthesis of other aromatic compounds and phenylpropanoids. The indane skeleton is likely derived from intermediates of the shikimate pathway.

Below is a conceptual diagram illustrating a possible general biosynthetic pathway leading to an indane-type scaffold in plants.



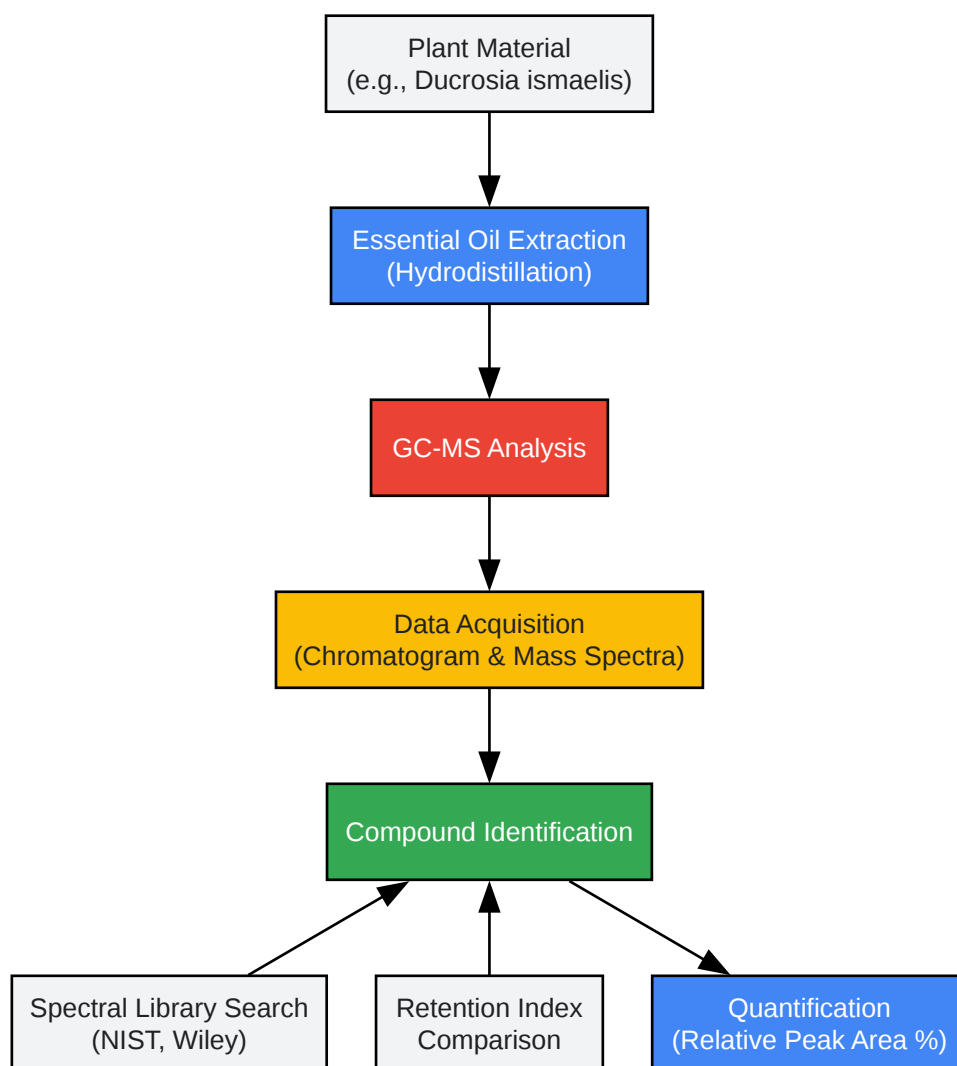
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Caption: Proposed biosynthetic pathway for **5-Methylindan**.

This proposed pathway begins with the shikimate pathway, a central route in plants for the synthesis of aromatic amino acids. L-phenylalanine is converted through the phenylpropanoid pathway to activated cinnamic acid derivatives. Subsequent side-chain modifications and an intramolecular cyclization could lead to the formation of an indanone scaffold. A methylation step, likely involving S-adenosylmethionine (SAM) as a methyl donor, followed by reduction of the keto group would yield **5-Methylindan**.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the identification of volatile compounds from a plant source.



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